4-Methyl-5-thiazoleethanol
Overview
Description
4-Methyl-5-thiazoleethanol is a sulfur-containing heterocyclic compound with the molecular formula C₆H₉NOS and a molecular weight of 143.21 g/mol . It is known for its distinctive flavor and aroma, often described as meaty or nutty . This compound is naturally occurring and has been identified in various food products, including Comté cheese and Panax ginseng .
Mechanism of Action
Target of Action
4-Methyl-5-thiazoleethanol (MTE) is a sulfur-containing heterocyclic compound It’s known to be a metabolite found in or produced by saccharomyces cerevisiae . It’s also suggested to interact with NA/Neuraminidase Protein, Influenza A H5N1 .
Mode of Action
It’s known that MTE reacts with 4-ethyloctanoyl chloride to yield this compound 4-ethyloctanoate, a sulfur-containing flavor compound . More research is needed to fully understand the interaction of MTE with its targets and the resulting changes.
Biochemical Pathways
MTE is involved in the thiamine degradation pathway. Both Burkholderia pseudomallei and Burkholderia thailandensis possess thiaminase I, which catalyzes the degradation of thiamine to this compound pseudomallei strains . This suggests that MTE might accumulate in organisms lacking the thiM gene.
Pharmacokinetics
It’s known that mte is soluble in alcohol, benzene, chloroform, diethyl ether/hexanes, and very soluble in water . This suggests that MTE could have good bioavailability due to its solubility in both polar and non-polar solvents.
Result of Action
It’s known that mte is a flavor compound , suggesting that it might interact with taste receptors. More research is needed to fully understand the molecular and cellular effects of MTE’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of MTE. For instance, MTE is known to be a flavor compound , suggesting that its perception might be influenced by the pH of the food or drink it’s present in. Additionally, the safety data sheet for MTE advises avoiding inhalation of gases, vapors, fumes, and smoke , indicating that the compound’s action and stability might be affected by the presence of these substances in the environment.
Biochemical Analysis
Biochemical Properties
4-Methyl-5-thiazoleethanol is known to interact with various biomolecules. It is a degradation product of thiamine (vitamin B1), and its production involves the enzyme thiaminase I . The nature of these interactions is primarily enzymatic, where thiaminase I catalyzes the degradation of thiamine to this compound .
Molecular Mechanism
It is known to be involved in the degradation of thiamine, a process catalyzed by the enzyme thiaminase I
Metabolic Pathways
This compound is involved in the metabolic pathway of thiamine degradation . It is a degradation product of thiamine, a process catalyzed by the enzyme thiaminase I .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methyl-5-thiazoleethanol involves the reaction of methylthiazole with iodoethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product . Another synthetic route involves the reaction of 4-ethyloctanoyl chloride with this compound to form this compound 4-ethyloctanoate .
Industrial Production Methods: Industrial production of this compound often involves the use of ether-soluble alkaloidal fractions from natural sources such as Panax ginseng . This method ensures a high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-thiazoleethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: 4-Methyl-5-thiazolealdehyde
Reduction: Thiazolidine derivatives
Substitution: 4-Methyl-5-thiazoleethyl halides or esters
Scientific Research Applications
4-Methyl-5-thiazoleethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5-(2-Hydroxyethyl)-4-methylthiazole
- 4-Methyl-5-thiazolealdehyde
- Thiazolidine derivatives
Comparison: 4-Methyl-5-thiazoleethanol is unique due to its specific hydroxyl group, which allows it to undergo a variety of chemical reactions, making it versatile for different applications. Its natural occurrence in food products also sets it apart from synthetic analogs .
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAWJIRCKVUVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044382 | |
Record name | Thiamine thiozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale yellow viscous oily liquid, may darken upon aging; beefy, nutty odour | |
Record name | 5-(2-Hydroxyethyl)-4-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Methyl-5-thiazoleethanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
135.00 °C. @ 7.00 mm Hg | |
Record name | 5-(2-Hydroxyethyl)-4-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, ether, benzene, chloroform, Miscible at room temperature (in ethanol) | |
Record name | 4-Methyl-5-thiazoleethanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.196-1.210 | |
Record name | 4-Methyl-5-thiazoleethanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
137-00-8 | |
Record name | 4-Methyl-5-(2-hydroxyethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-hydroxyethyl)-4-methylthiazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02969 | |
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Record name | 4-METHYL-5-THIAZOLEETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41831 | |
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Record name | 4-METHYL-5-THIAZOLEETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23262 | |
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Record name | 5-Thiazoleethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Thiamine thiozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylthiazol-5-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYL-5-THIAZOLEETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XYV4I47I8 | |
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Record name | 5-(2-Hydroxyethyl)-4-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | 5-(2-Hydroxyethyl)-4-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to identify and quantify 4-Methyl-5-thiazoleethanol?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is a primary method for identifying and quantifying this compound. This technique is particularly useful for analyzing volatile compounds in complex mixtures like food products. [, , ]
Q2: Are there any other techniques employed to study this compound?
A2: Besides GC-MS, other techniques like Ultra Performance Liquid Chromatography coupled with Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-QEMS) are used for non-targeted metabolomics analysis, revealing how this compound levels change in biological systems under specific conditions. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H10NOS, and its molecular weight is 144.21 g/mol.
Q4: Is there any information available regarding the spectroscopic data of this compound?
A4: Research on this compound often utilizes spectroscopic techniques like Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) to confirm its structure and study its properties. []
Q5: What is the significance of this compound in the context of food science?
A5: this compound is recognized as a key aroma compound contributing to meaty flavors in various food products. It has been identified in dog food, beef flavorings, and chicken bone extracts, playing a crucial role in their overall palatability and aroma profile. [, , ]
Q6: Does this compound have any biological relevance beyond food science?
A6: Yes, studies indicate that this compound is a breakdown product of thiamine (vitamin B1) and is potentially involved in vitamin B1 cycling within marine ecosystems. Its presence has been detected in seawater, suggesting a role in the intricate interplay between phytoplankton and bacteria. [, , ]
Q7: Are there any studies investigating the impact of this compound on gut microbiota?
A7: Research suggests that oral exposure to titanium dioxide nanoparticles can lead to alterations in gut microbiota composition and fecal metabolomics in rats. Notably, a decrease in this compound levels was observed in the feces of exposed rats, indicating a potential link between the compound and gut health. [, ]
Q8: How is this compound synthesized?
A8: A novel method for synthesizing this compound involves a multi-step process starting with 3-acetyl-propanol. This process includes esterification, chlorination, cyclization, reduction, and saponification reactions. []
Q9: Can this compound be used in the synthesis of other compounds?
A9: Yes, this compound has been employed as a reagent in dehydrocoupling reactions with linear poly(methylhydrosiloxane), demonstrating its utility in modifying siloxane polymers. [] Additionally, it has been used in the synthesis of novel sulfur-containing ester flavor compounds, highlighting its versatility in creating new flavor molecules. []
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